molecular formula C9H17NO3S B6645635 N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide

Cat. No.: B6645635
M. Wt: 219.30 g/mol
InChI Key: DKCIGPNGLWRGDM-UHFFFAOYSA-N
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Description

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide is a complex organic compound characterized by the presence of cyclopropyl groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl groups and the introduction of the sulfonamide functionality. Common reagents used in these reactions include cyclopropylmethyl bromide and sulfonamide derivatives. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: Used as a solvent in various chemical reactions.

    2-Aminoethyl methacrylate: Utilized in polymer synthesis and modification.

    2,2’-Bipyridyl: A ligand used in coordination chemistry and catalysis.

Uniqueness

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide is unique due to its combination of cyclopropyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-6-5-9(3-4-9)7-10-14(12,13)8-1-2-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCIGPNGLWRGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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